molecular formula C8H16ClNO2S B13273303 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride

Cat. No.: B13273303
M. Wt: 225.74 g/mol
InChI Key: MMAYWPHNUQEGRC-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 4-methylpiperidine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity and consistency .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom adjacent to the chloride more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperidin-1-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other piperidine derivatives. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse chemical and biological properties .

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanesulfonyl chloride

InChI

InChI=1S/C8H16ClNO2S/c1-8-2-4-10(5-3-8)6-7-13(9,11)12/h8H,2-7H2,1H3

InChI Key

MMAYWPHNUQEGRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCS(=O)(=O)Cl

Origin of Product

United States

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